molecular formula C7H8N2O B1296714 2-(Pyridin-3-yl)acetamide CAS No. 3724-16-1

2-(Pyridin-3-yl)acetamide

Cat. No. B1296714
CAS RN: 3724-16-1
M. Wt: 136.15 g/mol
InChI Key: YDHIMEXEGOCNHU-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 5867-45-8 . It has a molecular weight of 136.15 . The IUPAC name for this compound is N-(3-pyridinyl)acetamide .


Synthesis Analysis

A method for the synthesis of “this compound” involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method starts with 16.8 g of ethyl-3-pyridylacetate and 1 L of methanolic ammonia solution. These are shaken in a pressure vessel at 100°C for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.17 . The boiling point is 360.3ºC at 760 mmHg .

Scientific Research Applications

NMR Study of Tautomerism

  • Application: The study of heteroaromatic tautomerism using NMR spectroscopy techniques, specifically examining the amide tautomer-rotamer of N-(pyridin-2-yl)acetamide and related compounds (Katritzky & Ghiviriga, 1995).

Reaction with Acyl Chlorides and Triethylamine

  • Application: Investigating rearrangement reactions of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).

Copper Complexes with Pyridyl–Tetrazole Ligands

  • Application: Synthesis and characterization of copper complexes with pyridyl–tetrazole ligands for potential applications in DNA-binding and antioxidant properties (Reddy et al., 2016).

Synthesis and Evaluation of Anticonvulsants

  • Application: Development of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants, exploring their structure-activity relationship and cardiac safety (Dawidowski et al., 2020).

Alzheimer's Disease Research

  • Application: Investigation of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors for Alzheimer's disease treatment (Umar et al., 2019).

Synthesis of Herbicide Antidotes

  • Application: Synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines as potential herbicide antidotes, using 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides (Dotsenko et al., 2019).

Oxidation Reactivity Studies

  • Application: Exploring the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds for the generation of diverse products (Pailloux et al., 2007).

Safety and Hazards

“2-(Pyridin-3-yl)acetamide” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Pyridine-based compounds, including “2-(Pyridin-3-yl)acetamide”, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will be developed in the future .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)acetamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has demonstrated inhibitory activity against cytosolic human carbonic anhydrase I and II isoenzymes . This interaction is significant as carbonic anhydrases are involved in crucial physiological processes such as respiration and acid-base balance. Additionally, this compound has been found to exhibit antimicrobial and anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been reported to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition disrupts the signaling pathways that promote blood vessel formation, thereby exerting anti-angiogenic effects. Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors that influence its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of fatty acids, carbohydrates, and amino acids . For example, this compound can inhibit the activity of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion . This inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia. Additionally, this compound affects metabolic flux and metabolite levels, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity. The distribution of this compound is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling, further contributing to its diverse biological activities.

properties

IUPAC Name

2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIMEXEGOCNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340452
Record name 2-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3724-16-1
Record name 3-Pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3724-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.8 g of ethyl-3-pyridylacetate and 1 l of methanolic ammonia solution are shaken in a pressure vessel at 100° C. for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction. 12.7 g of the 3-(aminocarbonylmethyl)pyridine obtained in this way are hydrogenated with 250 ml of ethanol and 3 g of rhodium/platinum catalyst at 50° C. under a pressure of 3 bar of hydrogen for 2 hours. After cooling, filtration and concentration, the precipitate is triturated with ether and filtered off with suction.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-pyridylacetic acid hydrochloride (2.6 g), triethylamine (1.52 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.16 g) and N-hydroxybenzotriazole (2.52 g) in N,N-dimethylformamide (40 ml) was stirred at 0° C. for 15 minutes. (2E,4E)- and (2Z,4E)-4-Methyl-2,4-heptadien-1-ylamine (2.69 g) was added to the solution. The solution was stirred at 0° C. for 2 hours and then at room temperature overnight. The reaction mixture was evaporated in vacuo and the residue was diluted with ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (4% methanol-chloroform) to give N-[(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-yl]-3-pyridylacetamide (3.19 g) as an oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E,4E)- and (2Z,4E)-4-Methyl-2,4-heptadien-1-ylamine
Quantity
2.69 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-(pyridin-3-yl)acetamide derivatives exert their antiplatelet effects?

A: Research suggests that certain this compound derivatives, specifically N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide, demonstrate antiplatelet activity potentially linked to their antagonism of α2B-adrenergic receptors (α2B-ARs) []. These compounds showed inhibitory effects on platelet aggregation induced by collagen and adrenaline at sub-threshold concentrations. This suggests that their antiaggregant effects might be mediated through interaction with α2B-ARs.

Q2: What is the significance of 17β-HSD1 inhibition, and how do this compound derivatives play a role?

A: 17β-HSD1 is an enzyme responsible for converting estrone to estradiol, a highly potent estrogen. Elevated estradiol levels can stimulate hormone-dependent tumors, making 17β-HSD1 a promising drug target for anticancer therapies []. Studies exploring modifications to the steroidal estrone/estradiol core led to the synthesis of this compound derivatives that displayed significant 17β-HSD1 inhibitory activity. For instance, N-(((13S,16R,17S)-2-ethyl 3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro 6H-cyclopenta[a]-phenan-thren-16-yl)methyl)-2-(pyridin-3-yl)acetamide showed promising inhibitory activity against 17β-HSD1 [].

Q3: How does the structure of this compound derivatives influence their activity?

A: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold significantly impact its biological activity [, ]. For example, replacing the 2,6-dichlorophenyl substituent of guanidine with heteroaryl groups in certain derivatives led to decreased affinity for α1-adrenoceptors []. In the context of 17β-HSD1 inhibition, incorporating a C16 extended linked and reverse amide structure, inspired by the potent inhibitor STX1040, resulted in compounds with noteworthy inhibitory activity []. This highlights the importance of specific structural features in modulating the interactions of these derivatives with their target proteins.

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